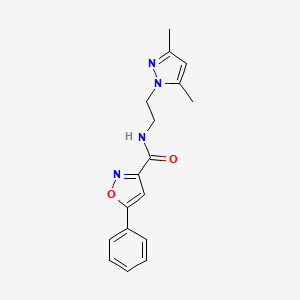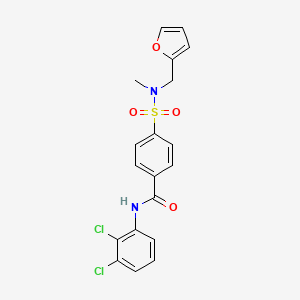
(2R)-2-(3,4-Dihydro-2H-chromen-4-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2-(3,4-Dihydro-2H-chromen-4-yl)propanoic acid, also known as DCPA, is a synthetic compound that belongs to the class of coumarins. It is a white crystalline solid that is soluble in water and ethanol. DCPA has been used in scientific research due to its potential therapeutic properties.
Wirkmechanismus
The mechanism of action of (2R)-2-(3,4-Dihydro-2H-chromen-4-yl)propanoic acid is not fully understood. However, it has been suggested that its anticancer activity may be due to its ability to inhibit the PI3K/Akt/mTOR signaling pathway. This pathway is involved in cell growth and survival and is often dysregulated in cancer cells. This compound has also been shown to induce cell cycle arrest and apoptosis in cancer cells through the upregulation of p53 and downregulation of Bcl-2.
Biochemical and Physiological Effects
This compound has been shown to have antioxidant and anti-inflammatory effects. It has been demonstrated to reduce the levels of reactive oxygen species and pro-inflammatory cytokines in vitro and in vivo. This compound has also been found to have neuroprotective effects and may have potential for the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
(2R)-2-(3,4-Dihydro-2H-chromen-4-yl)propanoic acid has several advantages for lab experiments. It is relatively easy to synthesize and has been well-characterized. This compound has been shown to have low toxicity and can be used at relatively high concentrations in vitro. However, this compound has some limitations for lab experiments. It is insoluble in organic solvents, which can make it difficult to use in certain assays. In addition, this compound has a short half-life in vivo, which may limit its potential therapeutic applications.
Zukünftige Richtungen
There are several future directions for the research of (2R)-2-(3,4-Dihydro-2H-chromen-4-yl)propanoic acid. One area of research is the development of this compound analogs with improved pharmacological properties. Another area of research is the investigation of the mechanism of action of this compound. Further studies are needed to fully understand the molecular targets of this compound and its downstream effects. In addition, more research is needed to evaluate the potential therapeutic applications of this compound, particularly in the treatment of cancer and neurodegenerative diseases.
Synthesemethoden
(2R)-2-(3,4-Dihydro-2H-chromen-4-yl)propanoic acid can be synthesized through a multi-step process starting from salicylaldehyde and acetylacetone. The first step involves the condensation of salicylaldehyde and acetylacetone to form 3-(2-hydroxyphenyl)-1-(2,4-pentanedionyl)prop-2-en-1-one. This intermediate is then cyclized using a base catalyst to form 3-(2-hydroxyphenyl)-2H-chromen-2-one. The final step involves the reduction of the carbonyl group using a reducing agent to form this compound.
Wissenschaftliche Forschungsanwendungen
(2R)-2-(3,4-Dihydro-2H-chromen-4-yl)propanoic acid has been studied for its potential therapeutic properties. It has been shown to have antioxidant, anti-inflammatory, and anticancer activities. This compound has been demonstrated to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to induce apoptosis in cancer cells. In addition, this compound has been found to have neuroprotective effects and may have potential for the treatment of neurodegenerative diseases.
Eigenschaften
IUPAC Name |
(2R)-2-(3,4-dihydro-2H-chromen-4-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-8(12(13)14)9-6-7-15-11-5-3-2-4-10(9)11/h2-5,8-9H,6-7H2,1H3,(H,13,14)/t8-,9?/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMALBOHHSPEYSM-VEDVMXKPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCOC2=CC=CC=C12)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1CCOC2=CC=CC=C12)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

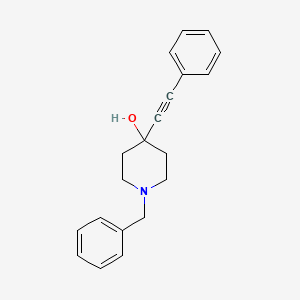
![3-(4-methoxyphenyl)-4H-pyrazol-4-one N-[4-(trifluoromethyl)phenyl]hydrazone](/img/structure/B2555895.png)
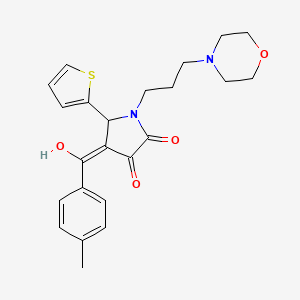
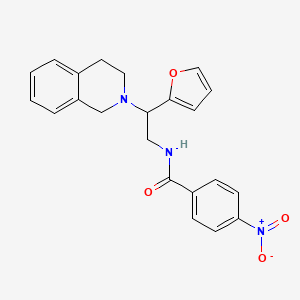
![4-[3-(3,4-Dichloro-phenyl)-ureido]-2-methyl-benzenesulfonyl chloride](/img/structure/B2555899.png)
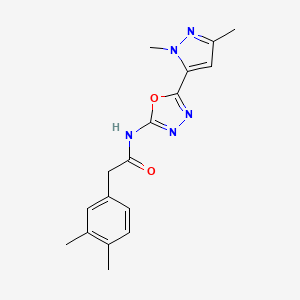
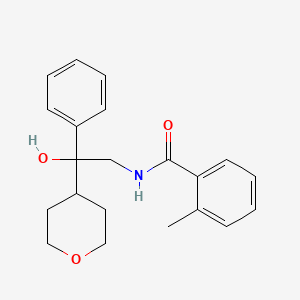
![4-Chloro-3,5-dimethylphenyl 4-{4-[(4-chloro-3,5-dimethylphenoxy)sulfonyl]phenoxy}benzene-1-sulfonate](/img/structure/B2555905.png)
![2-[(1-Methyl-5-oxopyrrolidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2555906.png)
![N-[[3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoylamino]carbamothioyl]benzamide](/img/structure/B2555907.png)
![2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2555908.png)

